2,4-dibromo-1-(difluoromethyl)benzene
Description
2,4-Dibromo-1-(difluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 2- and 4-positions and a difluoromethyl group (-CF₂H) at the 1-position.
Properties
CAS No. |
1214352-24-5 |
|---|---|
Molecular Formula |
C7H4Br2F2 |
Molecular Weight |
285.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-1-(difluoromethyl)benzene typically involves the bromination of 1-(difluoromethyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate purification steps such as recrystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include oxidized aromatic compounds.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
2,4-Dibromo-1-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dibromo-1-(difluoromethyl)benzene involves its interaction with molecular targets through its bromine and difluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related brominated and fluorinated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups in analogs enhance electrophilicity, making these compounds reactive in substitution reactions. In contrast, the difluoromethyl (-CF₂H) group in the target compound balances moderate electron withdrawal with metabolic stability .
Physicochemical Properties :
- Lipophilicity : Fluorinated substituents (e.g., -CF₂H, -OCF₃) increase lipophilicity, enhancing membrane permeability—a critical factor in drug design .
- Stability : Bromodiphenyl ethers like BDE-28 exhibit environmental persistence due to strong C-Br bonds, whereas difluoromethylated analogs may degrade more readily under biological conditions .
Applications :
- Pharmaceutical Intermediates : The target compound’s fluorinated structure aligns with trends in drug development, where fluorine improves bioavailability and target binding .
- Environmental Contaminants : Bromodiphenyl ethers (e.g., BDE-28) are linked to flame retardants but face regulatory restrictions due to bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
